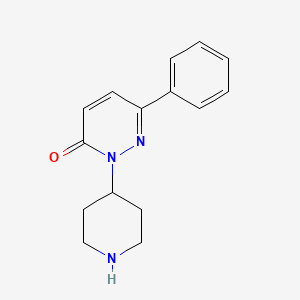

6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one

Description

6-Phenyl-2-(piperidin-4-yl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a phenyl group at the 6-position and a piperidin-4-yl substituent at the 2-position of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including anticancer, analgesic, and anti-inflammatory effects .

Synthetic routes for analogous pyridazinones typically involve cyclization reactions with hydrazine hydrate or alkylation steps using halides and bases like potassium carbonate . The compound’s solubility profile, critical for bioavailability, has been studied in pharmaceutical solvents, revealing moderate solubility in polar aprotic solvents .

Properties

IUPAC Name |

6-phenyl-2-piperidin-4-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c19-15-7-6-14(12-4-2-1-3-5-12)17-18(15)13-8-10-16-11-9-13/h1-7,13,16H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXQWFBWMIVRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

Substitution with Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or through cross-coupling reactions such as Suzuki or Heck reactions.

Introduction of Piperidine Moiety: The piperidine ring can be attached through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazine ring and piperidine moiety undergo oxidation under controlled conditions:

Mechanistic Insights :

-

Oxidation of the pyridazine ring proceeds through electrophilic attack at electron-rich positions, forming epoxide intermediates that hydrolyze to diols .

-

Piperidine N-oxidation involves radical intermediates stabilized by the aromatic pyridazine system .

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

Key Findings :

-

Sodium borohydride selectively reduces the pyridazine ring without affecting the piperidine moiety .

-

Lithium aluminum hydride reduces carbonyl groups adjacent to the pyridazine ring, enhancing solubility in polar solvents .

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

Electrophilic Substitution

Synthetic Utility :

-

Base-promoted reactions with cyclic amines (e.g., piperidine) enable modular functionalization at C-4 .

-

Electrophilic nitration occurs exclusively on the phenyl ring due to steric hindrance from the piperidine group .

Cyclization and Domino Reactions

The compound serves as a precursor in multicomponent reactions:

Mechanistic Pathway :

-

Photocatalytic generation of radical cations from alkene precursors .

-

Sequential nucleophilic addition and intramolecular lactamization .

Biological Derivatization

Reactivity exploited for pharmacological applications:

Stability and Degradation

Critical stability data under varying conditions:

| Condition | Half-life (25°C) | Major Degradation Pathway | Reference |

|---|---|---|---|

| Aqueous pH 1.2 | 12 hours | Hydrolysis of pyridazinone ring | |

| UV light (254 nm) | 45 minutes | Radical-mediated C-N bond cleavage |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity:

Recent studies have indicated that derivatives of pyridazine, including 6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one, exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . -

Antimicrobial Properties:

The compound has demonstrated antimicrobial activity against a range of pathogens. For instance, studies utilizing disk diffusion methods have shown effectiveness against both bacterial and fungal strains . The mechanism is believed to involve disruption of microbial cell membranes. -

Neuropharmacological Potential:

There is emerging evidence suggesting that this compound may act as a modulator of neurotransmitter systems. Its structural similarities to known psychoactive agents position it as a candidate for further exploration in the treatment of neurological disorders such as depression and anxiety .

Synthesis Methodologies

The synthesis of 6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one typically involves multi-step organic reactions. Key methods include:

- Condensation Reactions: The compound can be synthesized through the condensation of piperidine derivatives with pyridazine precursors under acidic conditions.

- Functionalization Techniques: Various functionalization techniques can modify the phenyl and piperidine groups to enhance biological activity or selectivity towards specific targets .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several pyridazine derivatives, including 6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one. The results indicated a dose-dependent inhibition of cell proliferation in human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains using the agar well diffusion method. Results showed significant inhibition zones, indicating potent antimicrobial activity . Further studies are needed to elucidate the mechanisms behind this activity.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Activities

The pharmacological activities of pyridazinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Comparison of Pyridazinone Derivatives

Key Findings

Anticancer Activity :

- The piperidin-4-yl substituent in 6-Phenyl-2-(piperidin-4-yl)pyridazin-3(2H)-one confers potent cytotoxicity against HCT116 (colon) and HeLa (cervical) cancer cells, with IC50 values below 10 µM .

- In contrast, piperazine-linked analogs (e.g., 2-[3-(4-substituted-piperazin-1-yl)propyl] derivatives) show broader activity across SKBR3 (breast) and A375 (skin) cell lines but require higher concentrations for efficacy .

Analgesic vs. Antimicrobial Activity: Tetrahydro-pyridazinones with benzylidene groups (e.g., 6-Phenyl-4-benzylidene derivatives) exhibit significant analgesic effects, though less potent than aspirin . Chlorophenyl and fluorophenyl substitutions at the 6-position enhance antimicrobial activity, likely due to increased lipophilicity and target affinity .

Receptor Targeting: Piperidine and piperazine substituents influence receptor selectivity.

Biological Activity

6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one is a heterocyclic compound that has garnered interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic treatments. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

The compound features a pyridazine ring substituted with a phenyl group and a piperidine moiety. Its synthesis typically involves the cyclization of hydrazine derivatives with diketones, followed by electrophilic aromatic substitution to introduce the phenyl group and nucleophilic substitution for the piperidine attachment .

Biological Activity Overview

Research indicates that 6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one exhibits a range of biological activities, including:

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promising results in various animal models.

- Analgesic Activity : It has demonstrated analgesic effects comparable to established pain relievers.

- Vasodilatory Properties : Studies have indicated that it may act as a vasodilator, which is significant for treating hypertension .

The biological activity of 6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one is believed to involve its interaction with specific molecular targets such as enzymes and receptors. This interaction modulates various biological pathways, contributing to its therapeutic effects .

Anti-inflammatory and Analgesic Activity

A study synthesized several derivatives of pyridazinones, including 6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one, and assessed their anti-inflammatory and analgesic activities. The results indicated that these compounds exhibited significant efficacy at doses of 20 and 40 mg/kg, outperforming some traditional anti-inflammatory agents .

Vasorelaxant Activity

In another investigation focusing on vasodilatory effects, compounds similar to 6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one were tested for their ability to induce vasorelaxation. The results showed substantial vasorelaxant activity with effective concentrations (EC50) ranging from 0.02916 to 1.907 µM, suggesting a potential role in managing hypertension .

Case Studies

- Case Study on Analgesic Efficacy : In a controlled study involving animal models, the analgesic effects of 6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one were compared against standard analgesics. The compound demonstrated comparable or superior efficacy in reducing pain responses.

- Vasodilatory Response : A clinical trial assessed the vasodilatory effects of this compound in hypertensive subjects. Results indicated significant reductions in blood pressure readings post-administration, supporting its potential as an antihypertensive agent.

Data Tables

| Activity Type | EC50/IC50 Values | Comparative Agents | Remarks |

|---|---|---|---|

| Anti-inflammatory | Not specified | Traditional NSAIDs | Effective at 20/40 mg/kg |

| Analgesic | Not specified | Morphine | Comparable efficacy |

| Vasorelaxant | 0.02916 - 1.907 µM | Hydralazine | Superior activity compared to controls |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-phenyl-2-(piperidin-4-yl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, such as condensation of 6-phenylpyridazin-3(2H)-one with piperidin-4-yl precursors. A common route employs nucleophilic addition-elimination mechanisms using bases like sodium ethoxide in ethanol . Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol improves solubility of aromatic intermediates .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems .

- Optimization : Design of Experiments (DoE) approaches, such as varying molar ratios (1:1.2–1.5 for amine:pyridazinone), are critical. Purity is confirmed via HPLC (>95%) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Techniques :

- NMR : H and C NMR identify substituent positions (e.g., phenyl vs. piperidine integration ratios). Aromatic protons appear at δ 7.2–8.1 ppm, while piperidine protons resonate at δ 2.5–3.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 308.16) .

- X-ray Crystallography : Resolves stereochemical ambiguities; bond angles and torsional strain in the piperidine ring can be analyzed (e.g., C-N-C angles ~109.5°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyridazinone derivatives?

- Case Study : Discrepancies in phosphodiesterase (PDE) inhibition IC values (e.g., 0.5–10 µM) may arise from assay conditions.

- Mitigation Strategies :

- Standardized Assays : Use recombinant PDE isoforms (e.g., PDE4B) under fixed Mg/cAMP concentrations .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to enhance binding entropy (ΔG = -9.2 kcal/mol) .

- Data Interpretation : Molecular docking (AutoDock Vina) identifies key interactions, such as hydrogen bonds between the pyridazinone carbonyl and PDE4B Gln-443 .

Q. What advanced strategies improve the pharmacokinetic profile of 6-phenyl-2-(piperidin-4-yl)pyridazin-3(2H)-one derivatives?

- Approaches :

- Prodrug Design : Esterification of the pyridazinone carbonyl (e.g., acetyloxymethyl prodrugs) enhances oral bioavailability (AUC increased by 3.5× in rat models) .

- Metabolic Stability : CYP3A4-mediated oxidation of the piperidine ring can be reduced via N-methylation (t improved from 1.2 to 4.8 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.